molecular formula C18H14BrFN2OS B2539947 4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895785-81-6

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No. B2539947
CAS RN: 895785-81-6
M. Wt: 405.29
InChI Key: WVBJFMNRFOFPJJ-UHFFFAOYSA-N
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Description

The compound "4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of a thiazole ring and halogen substituents in the structure may contribute to the compound's bioactivity profile.

Synthesis Analysis

The synthesis of benzamide derivatives often involves cyclization reactions and the use of halogenated intermediates. For instance, the synthesis of N-benzothiazol-2-yl-amides can be achieved through copper-catalyzed intramolecular cyclization of substituted thioureas . Similarly, the synthesis of N-substituted benzamides with antifungal activity has been reported to involve base-catalyzed cyclization of thioureas with brominated acetophenone . These methods suggest that the synthesis of the compound could involve similar cyclization reactions and the use of brominated intermediates.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of hydrogen bonding and π-interactions. For example, antipyrine-like benzamide derivatives exhibit intermolecular interactions such as N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts, which contribute to the stability of their crystal packing . These interactions are also likely to be present in the molecular structure of "4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide," influencing its solid-state properties and potentially its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation with aldehydes to form α,β-unsaturated carbonyl compounds . The presence of a bromomethyl group in some benzamide derivatives allows for further functionalization through nucleophilic substitution reactions . The bromo and fluoro substituents in the compound of interest suggest that it may also participate in similar reactions, which could be utilized for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms and the thiazole ring can affect the compound's lipophilicity, solubility, and electronic properties. For example, the introduction of fluorine atoms into benzamide derivatives has been shown to enhance their antitumor activities . The bromo and fluoro substituents in "4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide" are expected to similarly influence its physical and chemical properties, potentially enhancing its biological activity.

properties

IUPAC Name

4-bromo-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS/c19-14-5-1-12(2-6-14)17(23)21-10-9-16-11-24-18(22-16)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJFMNRFOFPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

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